molecular formula C17H21FN4O4S B6451581 N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-fluorobenzene-1-sulfonamide CAS No. 2549052-78-8

N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-fluorobenzene-1-sulfonamide

Cat. No. B6451581
CAS RN: 2549052-78-8
M. Wt: 396.4 g/mol
InChI Key: GFFDHEUZVKVECZ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial and diuretic properties . The core structure of the compound includes a 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl group, which is similar to the structure found in certain caffeine impurities .

Scientific Research Applications

Organic Synthesis and Catalysis

Imidazole serves as a versatile synthon in organic chemistry. Researchers employ it for various synthetic transformations and catalytic processes:

Agrochemicals and Plant Growth Regulators

Indole derivatives, which share structural similarities with imidazole, have applications in plant biology:

Material Science

Imidazole-based polymers and materials find use in various applications:

Analytical Chemistry

Imidazole derivatives serve as analytical reagents and indicators:

properties

IUPAC Name

N-[1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)piperidin-4-yl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O4S/c1-20-11-15(16(23)21(2)17(20)24)22-8-6-13(7-9-22)19-27(25,26)14-5-3-4-12(18)10-14/h3-5,10-11,13,19H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFDHEUZVKVECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)N2CCC(CC2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)piperidin-4-yl]-3-fluorobenzenesulfonamide

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